molecular formula C31H44BBrO2 B8238846 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8238846
M. Wt: 539.4 g/mol
InChI Key: YJKNICCJRZRBGV-UHFFFAOYSA-N
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Description

2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C31H44BBrO2 and its molecular weight is 539.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

This chemical is used in the synthesis of polyfluorene via Suzuki-Miyaura coupling reactions. Yokoyama et al. (2007) demonstrated that palladium-catalyzed polycondensation of this compound resulted in well-defined polyfluorenes with narrow molecular weight distributions, indicating a chain-growth polymerization mechanism from an initiator unit (Yokoyama et al., 2007).

Organic Light Emitting Diodes (OLEDs)

Grigoras and Antonoaia (2005) synthesized fully conjugated copolymers containing fluorene and other units, indicating potential applications in OLEDs and related electronic devices (Grigoras & Antonoaia, 2005). Similarly, Hu et al. (2010, 2013) developed pyrene-based fluorescent materials for OLED applications through the synthesis involving this compound (Hu et al., 2010), (Hu et al., 2013).

Nanoparticle Synthesis

Fischer et al. (2013) used this compound in the synthesis of nanoparticles, which exhibited bright fluorescence emission and could be potentially used in biomedical applications and sensing technologies (Fischer et al., 2013).

Conjugated Polymers for Solar Cells

Meena et al. (2018) synthesized new copolymers containing fluorene units, suitable for organic solar cell (OSC) applications, showing the compound's relevance in renewable energy technologies (Meena et al., 2018).

properties

IUPAC Name

2-(7-bromo-9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44BBrO2/c1-7-9-11-13-19-31(20-14-12-10-8-2)27-21-23(32-34-29(3,4)30(5,6)35-32)15-17-25(27)26-18-16-24(33)22-28(26)31/h15-18,21-22H,7-14,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKNICCJRZRBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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